

Application Notes & Protocols for HPLC Analysis of Procaterol Hydrochloride Hemihydrate

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Compound of Interest		
Compound Name:	Procaterol hydrochloride	
	hemihydrate	
Cat. No.:	B140300	Get Quote

Audience: Researchers, scientists, and drug development professionals.

Introduction:

Procaterol hydrochloride hemihydrate is a potent β2-adrenergic receptor agonist used as a bronchodilator for the treatment of asthma and other respiratory diseases.[1][2][3] Accurate and reliable analytical methods are crucial for the quality control of procaterol hydrochloride hemihydrate in both bulk drug substance and finished pharmaceutical products. This document provides a detailed High-Performance Liquid Chromatography (HPLC) method for the quantitative analysis of procaterol hydrochloride hemihydrate and its related substances.

I. HPLC Method Parameters

A robust HPLC method for the analysis of **procaterol hydrochloride hemihydrate** is detailed below. This method is a composite of established procedures found in pharmacopeias and scientific literature.[4][5][6]



Parameter	Specification	
Column	Octadecylsilanized silica gel (C18), 5 µm particle size, e.g., Waters Symmetry Shield™ C18 (4.6 mm x 150 mm)	
Mobile Phase	Varies by analytical goal: - For Related Substances: 1.0 mmol·L ⁻¹ sodium heptanesulfonate-methanol-acetic acid (81:15:4 v/v/v)[4] - For Assay: Phosphate buffer (11.04g sodium dihydrogen phosphate in 1000ml water, pH adjusted to 3.1±0.05 with phosphoric acid)- Methanol (83:17 v/v)[5] - Alternative for Related Substances: Dissolve 0.87 g of sodium 1- pentanesulfonate in 1000 mL of water. To 760 mL of this solution add 230 mL of methanol and 10 mL of glacial acetic acid.[6]	
Flow Rate	1.0 mL/min[4]	
Column Temperature	35-40°C[4][6]	
Detection Wavelength	254 nm or 259 nm[4][5]	
Injection Volume	2-20 μL	

II. Experimental Protocols

A. Preparation of Solutions

- Mobile Phase Preparation (for Related Substances Method 1):
 - Accurately prepare a 1.0 mmol·L⁻¹ aqueous solution of sodium heptanesulfonate.
 - Mix the sodium heptanesulfonate solution, methanol, and glacial acetic acid in the ratio of 81:15:4.
 - Degas the mobile phase using a suitable method (e.g., sonication or vacuum filtration).
- Mobile Phase Preparation (for Assay Method 2):



- Dissolve 11.04 g of sodium dihydrogen phosphate in 1000 mL of HPLC-grade water.
- Adjust the pH of the solution to 3.1 ± 0.05 using phosphoric acid.
- Mix the phosphate buffer and methanol in the ratio of 83:17.
- Degas the mobile phase.
- Standard Solution Preparation:
 - Accurately weigh and dissolve an appropriate amount of Procaterol Hydrochloride
 Hemihydrate reference standard in the mobile phase to obtain a known concentration
 (e.g., 1 mg/mL).
- Sample Solution Preparation:
 - Accurately weigh and dissolve the sample containing procaterol hydrochloride hemihydrate in the mobile phase to achieve a target concentration similar to the standard solution.
 - For tablets, finely powder a number of tablets, and use a quantity of powder equivalent to the average tablet weight.
 - Filter the sample solution through a 0.45 μm syringe filter before injection.

B. Chromatographic Procedure

- Equilibrate the HPLC system with the chosen mobile phase until a stable baseline is achieved.
- Perform a blank injection (mobile phase) to ensure no interfering peaks are present.
- Inject the standard solution multiple times (e.g., n=5) to check for system suitability.
- Inject the sample solution.
- Run the chromatogram for a sufficient time to allow for the elution of all relevant peaks. The total run time should be at least 2.5 times the retention time of the procaterol peak.[6]



III. System Suitability

System suitability tests are essential to ensure the performance of the chromatographic system.

Parameter	Acceptance Criteria	Source
Theoretical Plates (N)	Not less than 2500 for the procaterol peak	[5]
Tailing Factor (T)	Not more than 2.0 for the procaterol peak	-
Relative Standard Deviation (RSD) for replicate injections	Not more than 2.0% for peak area and retention time	-
Resolution (Rs)	Resolution between procaterol and any adjacent impurity peak should be not less than 3.0	[6]

IV. Data Presentation

A. Method Validation Summary

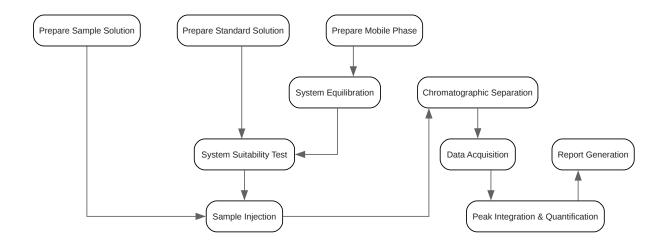
The following table summarizes typical validation parameters for an HPLC method for **procaterol hydrochloride hemihydrate**.



Parameter	Typical Results	Source
Linearity (Correlation Coefficient, r ²)	> 0.999	[4]
Accuracy (Recovery)	95.0% - 105.0%	[4]
Precision (RSD)	< 2%	-
Limit of Detection (LOD)	Dependent on the detector and method, can be as low as 0.001 ng/mL with LC/MS/MS	[2]
Limit of Quantitation (LOQ)	Dependent on the detector and method, can be as low as 0.005 ng/mL with LC/MS/MS	[2]

V. Visualizations

A. HPLC Analysis Workflow

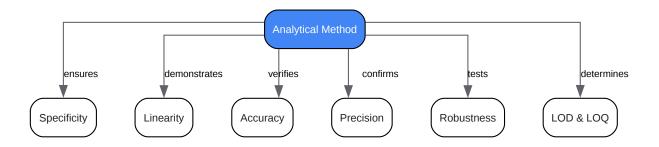


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Caption: Workflow for HPLC analysis of Procaterol HCl.



B. Logical Relationship for Method Validation



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Caption: Key parameters for analytical method validation.

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